molecular formula C6H11Cl2N3 B2483947 3-Hydrazinyl-2-methylpyridine Dihydrochloride CAS No. 1803601-87-7

3-Hydrazinyl-2-methylpyridine Dihydrochloride

Cat. No. B2483947
CAS RN: 1803601-87-7
M. Wt: 196.08
InChI Key: UPXOKPDYIPQKNK-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds related to 3-Hydrazinyl-2-methylpyridine often involves electrophilic substitution reactions starting from aminopyridines. For example, 2,3-Dichloropyridine synthesized from 3-aminopyridine through substitution and diazotization reacts with hydrazine to yield chloro-hydrazinopyridines. These intermediates are crucial for further reactions under optimized conditions to achieve high yields (Zhang Zhong-tao, 2011).

Molecular Structure Analysis The molecular structure of related hydrazinopyridines is characterized by X-ray diffraction and spectroscopic methods, revealing significant structural features such as hydrogen bonding patterns and molecular conformations. These structural analyses are critical for understanding the compound's reactivity and interactions (Marina Tranfić et al., 2011).

Chemical Reactions and Properties Hydrazinylpyridines participate in various chemical reactions, including condensation with salicylaldehyde derivatives to produce hydrazones, showing the compound's versatility in organic synthesis. These reactions often lead to products with interesting properties, such as fluorescence sensitivity to specific ions (O. V. Ershov et al., 2018).

Physical Properties Analysis The physical properties of 3-Hydrazinyl-2-methylpyridine Dihydrochloride and related compounds, such as solubility, melting points, and boiling points, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in various chemical processes and product formulations.

Chemical Properties Analysis Chemically, 3-Hydrazinyl-2-methylpyridine Dihydrochloride exhibits a range of reactivities, including its role as a derivatization agent in analytical chemistry for the quantification of substances through methods like LC-ESI-MS, highlighting its utility in enhancing detection sensitivity (T. Higashi et al., 2005).

Scientific Research Applications

Synthesis of Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate

3-Hydrazinyl-2-methylpyridine Dihydrochloride plays a role in the synthesis of various pyridine derivatives. For instance, 2,3-Dichloropyridine, synthesized from 3-aminopyridine and subsequently reacted with hydrazine, yields 3-chloro-2-hydrazinopyridine. This product is useful in the synthesis of ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate, a compound confirmed through IR and 1HNMR (Zhang Zhong-tao, 2011).

Reaction with Salicylaldehyde Derivatives

2-Hydrazinylpyridine-3,4-dicarbonitriles, derived from 2-chloropyridine-3,4-dicarbonitriles and hydrazine hydrate, can react with salicylaldehyde derivatives. This results in the formation of 2-{2-[2-hydroxyphenylmethylidene]hydrazinyl}pyridine-3,4-dicarbonitriles, showcasing the utility of hydrazinyl derivatives in creating compounds with potential sensitivity to zinc ions (O. V. Ershov et al., 2018).

Syntheses of Bisheterocycles

2-Hydrazino-3-aminopyridine, a related compound, engages in reactions leading to the formation of bisheterocycles. These compounds exhibit varied properties and have potential applications in various chemical processes (G. A. Mokrushina et al., 1977).

Molecular Docking and In Vitro Screening

Novel pyridine derivatives, starting from compounds like 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile, undergo molecular docking and in vitro screening. These processes are essential in assessing the compounds' potential in binding to target proteins, demonstrating their potential in medicinal chemistry (E. M. Flefel et al., 2018).

Anticancer and Antibacterial Studies

Metal complexes of pyridine derivative ligands, derived from 2-hydrazinyl-4-methyl-6-phenylpyridine-3-carbonitrile, have been synthesized and characterized for their in vitro cytotoxicity against cancer cell lines and antibacterial activities. This highlights the potential of hydrazinylpyridine derivatives in the development of new therapeutic agents (Kumar B.R. Chaitanya et al., 2022).

properties

IUPAC Name

(2-methylpyridin-3-yl)hydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-5-6(9-7)3-2-4-8-5;;/h2-4,9H,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXOKPDYIPQKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinyl-2-methylpyridine Dihydrochloride

CAS RN

1803601-87-7
Record name 3-hydrazinyl-2-methylpyridine dihydrochloride
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